3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide
Description
Properties
IUPAC Name |
3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.BrH/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-21H,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFENFKJORSPHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80677-48-1 | |
| Record name | NSC63912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions.
Introduction of the Benzhydryloxy Group: The benzhydryloxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the bicyclic core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce various reduced bicyclic derivatives .
Scientific Research Applications
3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide involves its interaction with cholinergic receptors in the nervous system. It acts as an antagonist, blocking the action of acetylcholine and thereby reducing cholinergic activity. This mechanism is similar to that of benztropine, which is used to treat Parkinson’s disease and other neurological conditions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide
- Synonyms: Benzatropine hydrobromide, 3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane HBr .
- Molecular Formula: C₂₁H₂₅NO·HBr (molecular weight: 388.35 g/mol).
Structural Features :
- The compound belongs to the tropane alkaloid family, characterized by an 8-azabicyclo[3.2.1]octane core.
- The benzhydryloxy group at position 3 enhances anticholinergic activity by increasing lipophilicity and receptor binding affinity .
- The hydrobromide salt improves water solubility compared to the free base, facilitating pharmaceutical formulation .
Comparison with Structurally Similar Compounds
Benztropine Mesylate
Hyoscyamine Hydrobromide
Cocaine Derivatives (e.g., 3-Benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid)
- Key Differences :
- Activity :
Homatropine Hydrobromide
- Structural Profile :
- Therapeutic Profile :
Physicochemical and Pharmacological Data Table
*LogP values estimated via computational models.
Critical Research Findings
Biological Activity
3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide is a bicyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly its anticholinergic properties. This compound is structurally related to benztropine, a known drug used in the treatment of Parkinson's disease and other neurological disorders.
- IUPAC Name : 3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane; hydrobromide
- Molecular Formula : C21H25NO·HBr
- Molecular Weight : 307.43 g/mol
- CAS Number : 13050-78-7
Structure
The compound features a unique bicyclic structure that contributes to its pharmacological properties. The presence of the benzhydryloxy group enhances its interaction with biological targets, particularly cholinergic receptors.
The primary mechanism of action for 3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide involves antagonism at cholinergic receptors, specifically blocking the action of acetylcholine. This reduction in cholinergic activity can be beneficial in treating conditions characterized by excessive cholinergic signaling, such as Parkinson's disease.
Pharmacological Effects
- Anticholinergic Activity : Similar to benztropine, this compound exhibits significant anticholinergic effects, making it a candidate for managing movement disorders.
- Potential Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter systems.
- Interactions with Dopamine Transporters : Preliminary research indicates potential interactions with dopamine transporters, which may influence dopamine homeostasis and have implications for treating neuropsychiatric disorders.
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Benztropine | Antagonist at cholinergic receptors | Parkinson's disease |
| Atropine | Anticholinergic | Motion sickness, bradycardia |
| Scopolamine | Anticholinergic | Motion sickness, postoperative nausea |
Study 1: Anticholinergic Properties
A study conducted by researchers at the University of Groningen explored the anticholinergic properties of various derivatives of bicyclic compounds, including 3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide. Results indicated that this compound effectively reduced acetylcholine-induced contractions in isolated smooth muscle tissues, supporting its potential application in treating hyperactive bladder conditions.
Study 2: Neuroprotective Effects
Research published in Neuropharmacology examined the neuroprotective effects of similar compounds on dopaminergic neurons under oxidative stress conditions. The findings suggested that the bicyclic structure could mitigate neuronal death and preserve dopaminergic function, highlighting its therapeutic potential in neurodegenerative diseases.
Study 3: Interaction with Dopamine Transporters
A study published in Journal of Neurochemistry investigated the interaction between 3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide and dopamine transporters (DAT). The results demonstrated that this compound could modulate DAT activity, influencing dopamine uptake and release dynamics, which may have implications for treating disorders like ADHD and addiction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
